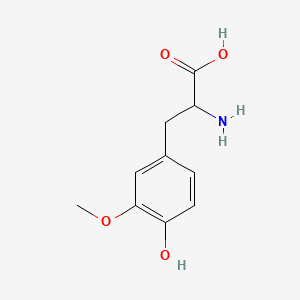

(R)-3-O-Methyldopa-d3

描述

属性

CAS 编号 |

586954-09-8 |

|---|---|

分子式 |

C10H13NO4 |

分子量 |

214.23 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1/i1D3 |

InChI 键 |

PFDUUKDQEHURQC-ISLPBHIQSA-N |

手性 SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O |

规范 SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

7636-26-2 (unlabelled) |

同义词 |

3-(4-Hydroxy-3-methoxy-d3-phenyl)alanine; 3-(Methoxy-d3)-dl-tyrosine; 3-Methoxytyrosine-d3; 4-Hydroxy-3-(methoxy-d3)phenylalanine; DL-3-(Methoxy-d3)-4-hydroxyphenylalanine; DL-3-(Methoxy-d3)tyrosine; DL-3-O-(Methyl-d3)dopa; 3-O-Methyldopa d3 |

标签 |

Dopa Impurities |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-O-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to (R)-3-O-Methyldopa-d3. This deuterated analog of a major L-DOPA metabolite is a critical tool in pharmacokinetic and metabolic research, particularly in the context of Parkinson's disease and other neurological disorders.

Core Chemical Properties

This compound, also known as (S)-2-amino-3-(4-hydroxy-3-(methoxy-d3)phenyl)propanoic acid, is a stable isotope-labeled form of 3-O-Methyldopa. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀D₃NO₄ | [1][2] |

| Molecular Weight | 214.23 g/mol | [1][2][3] |

| CAS Number | 586954-09-8 | [2][3][4] |

| IUPAC Name | (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid | [3] |

| Synonyms | L-3-(4-Hydroxy-3-methoxy-d3-phenyl)alanine, L-3-O-Methyl DOPA-d3, 3-Methoxy-L-tyrosine-d3 | [3][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water (with sonication) and DMSO (slightly) | [2][6] |

| Storage | Store at -20°C | [2][6] |

Physicochemical Data

Computed physicochemical properties provide further insight into the behavior of this compound in biological systems.

| Property | Value | Source |

| XLogP3 | -2.4 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 214.10328813 | [3] |

| Topological Polar Surface Area | 92.8 Ų | [3] |

Biological Significance and Metabolism

(R)-3-O-Methyldopa is a major metabolite of L-DOPA (Levodopa), a primary medication for Parkinson's disease.[7] L-DOPA is converted to dopamine in the brain, but it is also metabolized in the periphery, primarily by the enzyme Catechol-O-methyltransferase (COMT), to form 3-O-Methyldopa.[7] 3-O-Methyldopa has a significantly longer half-life than L-DOPA and can compete with L-DOPA for transport across the blood-brain barrier.[7] This can impact the therapeutic efficacy of L-DOPA. This compound serves as a crucial tool for studying these metabolic and transport processes without interfering with the biological system.[1]

L-DOPA Metabolic Pathway

Caption: Metabolic fate of L-DOPA in the body.

Impact on Dopaminergic System

While not a direct agonist or antagonist at dopamine receptors, 3-O-Methyldopa can influence the dopaminergic system. Its primary mechanisms of action are indirect, stemming from its relationship with L-DOPA.

Caption: 3-O-Methyldopa's competitive inhibition of L-DOPA transport.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a detailed protocol for the analysis of 3-O-Methyldopa in human plasma using HPLC-MS/MS, a common application for its deuterated form.

Quantification of 3-O-Methyldopa in Human Plasma by HPLC-MS/MS

This method is adapted from a validated procedure for the determination of 3-O-Methyldopa in human plasma.[8] this compound would be used as the internal standard in this assay.

5.1.1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol/water).

-

Add 240 µL of 0.4 M perchloric acid to precipitate proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge at 20,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Inject a specific volume (e.g., 20 µL) of the supernatant into the HPLC-MS/MS system.

5.1.2. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Atlantis T3 C18 (5 µm, 150 x 4.6 mm i.d.) |

| Mobile Phase | Water:Methanol (85:15, v/v) with 0.05% Formic Acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

5.1.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (3-O-Methyldopa) | m/z 212.0 → 166.0 |

| MRM Transition (this compound) | m/z 215.1 → 169.1 (projected) |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as it is typically produced by specialized chemical synthesis companies. The general synthesis of methyldopa involves multiple steps starting from 3,4-dimethoxyphenylacetone, followed by a Strecker reaction, hydrolysis, and resolution of the enantiomers.[9] The deuterated methyl group is introduced using a deuterated methylating agent at an appropriate stage of the synthesis.

Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound are not extensively published, as its primary use is as an internal standard. However, the pharmacokinetic profile of the non-deuterated 3-O-Methyldopa has been studied. It is important to note that deuterium substitution can sometimes alter pharmacokinetics, but for use as an internal standard, it is assumed to co-elute and have similar ionization efficiency to the analyte.

The following table summarizes pharmacokinetic parameters for the non-deuterated 3-O-Methyldopa, which can serve as a reference.

| Parameter | Value (in Dogs) | Source |

| Time to Peak (Tmax) in Plasma | ~2.5 hours (reaches a plateau) | [10] |

| AUC₀₋₄ in Plasma | 3.6-fold higher than in muscle | [10] |

| Half-life (t½) | Approximately 15 hours | [7] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study involving the quantification of 3-O-Methyldopa using this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study of 3-O-Methyldopa.

Conclusion

This compound is an indispensable tool for researchers in neuropharmacology and drug metabolism. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of 3-O-Methyldopa in biological matrices. Understanding its relationship with L-DOPA metabolism and its impact on the dopaminergic system is crucial for the development of improved therapies for neurological disorders such as Parkinson's disease. This guide provides the foundational technical information required for the effective utilization of this compound in a research setting.

References

- 1. 3-o-Methyldopa d3 | 586954-09-8 | LYA95409 | Biosynth [biosynth.com]

- 2. glpbio.com [glpbio.com]

- 3. 3-O-Methyldopa-d3 | C10H13NO4 | CID 10878512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-O-Methyldopa-d3 | CAS No- 586954-09-8 | Simson Pharma Limited [simsonpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 586954-09-8 CAS MSDS (rac 3-O-Methyl DOPA-d3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 10. In vivo pharmacokinetics of levodopa and 3-O-methyldopa in muscle. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (R)-3-O-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-3-O-Methyldopa-d3, an isotopically labeled metabolite of L-DOPA. This document details a plausible synthetic pathway, experimental protocols, and methods for structural and purity analysis, tailored for professionals in pharmaceutical research and development.

Introduction

This compound, also known as (S)-2-amino-3-(4-hydroxy-3-(methoxy-d3)phenyl)propanoic acid, is the deuterated form of 3-O-Methyldopa, a major metabolite of Levodopa (L-DOPA).[1] L-DOPA is a primary medication for Parkinson's disease, and understanding its metabolic fate is crucial for optimizing therapeutic strategies. The deuterated analog serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2] Its synthesis involves the selective introduction of a trideuteromethyl group, necessitating a carefully designed synthetic strategy to ensure high isotopic purity and retention of the desired stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 586954-09-8 | [3] |

| Molecular Formula | C₁₀H₁₀D₃NO₄ | [3] |

| Molecular Weight | 214.23 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Store at -20°C | [5] |

Synthesis of this compound

A plausible and efficient synthetic route to obtain this compound with high enantiomeric and isotopic purity is a three-step process starting from the commercially available (R)-L-DOPA. This strategy involves:

-

Protection of the amino and carboxyl groups of (R)-L-DOPA to prevent side reactions during the methylation step.

-

Selective 3-O-deuteromethylation of the protected (R)-L-DOPA using a deuterated methylating agent.

-

Deprotection of the amino and carboxyl groups to yield the final product.

A schematic of this synthetic pathway is provided below.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Reaction: (R)-L-DOPA is first acetylated at the amino group using acetic anhydride, followed by esterification of the carboxylic acid group with methanol in the presence of thionyl chloride to yield N-acetyl-(R)-L-DOPA methyl ester.

Procedure:

-

Suspend (R)-L-DOPA (1 equivalent) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting crude product, add acetic anhydride (1.5 equivalents) and pyridine (2 equivalents) in dichloromethane.

-

Stir the mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-acetyl-(R)-L-DOPA methyl ester.

-

Purify the product by column chromatography on silica gel.

Reaction: The protected L-DOPA derivative is then selectively methylated at the 3-hydroxyl position using deuterated methyl iodide (CD₃I). The 4-hydroxyl group is less reactive due to steric hindrance and electronic effects.

Procedure:

-

Dissolve N-acetyl-(R)-L-DOPA methyl ester (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

-

Add deuterated methyl iodide (CD₃I, 1.2 equivalents) to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting N-acetyl-(R)-3-O-Methyldopa-d3 methyl ester by column chromatography on silica gel.

Reaction: The final step involves the acidic hydrolysis of both the N-acetyl and methyl ester protecting groups to yield the target compound, this compound.

Procedure:

-

Dissolve the purified N-acetyl-(R)-3-O-Methyldopa-d3 methyl ester in 6M hydrochloric acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with cold water and then with ethanol.

-

Dry the product under vacuum to obtain this compound.

-

The enantiomeric purity can be confirmed by chiral HPLC.[6]

Characterization Data

The structural integrity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. The absence of a singlet corresponding to the OCH₃ group in the ¹H NMR spectrum and the presence of a characteristic multiplet for the CD₃ group in the deuterium NMR spectrum would confirm successful deuteration.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 6.85 (d, J=8.0 Hz, 1H) | Ar-H |

| 6.70 (d, J=2.0 Hz, 1H) | Ar-H |

| 6.65 (dd, J=8.0, 2.0 Hz, 1H) | Ar-H |

| 4.00 (t, J=6.0 Hz, 1H) | α-CH |

| 3.10 (dd, J=14.0, 6.0 Hz, 1H) | β-CH₂ |

| 2.95 (dd, J=14.0, 6.0 Hz, 1H) | β-CH₂ |

| - | O-CD₃ |

Note: Predicted chemical shifts are based on data for the non-deuterated analog and may vary slightly.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for characterizing this compound. The high-resolution mass spectrum should confirm the molecular weight, and tandem mass spectrometry (MS/MS) will provide structural information through fragmentation analysis.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | m/z 218.1214 |

| Major Fragment Ion (Predicted) | m/z 172.0 (Loss of H₂O and CO) |

The fragmentation pattern is predicted to be similar to its non-deuterated counterpart, with a characteristic mass shift of +3 amu for fragments containing the deuterated methoxy group. For the non-deuterated 3-O-Methyldopa, a common fragmentation is the transition from m/z 212.0 to m/z 166.0.

High-Performance Liquid Chromatography (HPLC)

Purity and enantiomeric excess should be determined by HPLC. A reversed-phase C18 column can be used for purity analysis, while a chiral stationary phase is required for confirming the enantiomeric purity.

| Parameter | Conditions |

| Purity Analysis (RP-HPLC) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)Detection: UV at 280 nm |

| Enantiomeric Purity (Chiral HPLC) | Column: Chiral Stationary Phase (e.g., cellulose or amylose-based)Mobile Phase: Hexane/Isopropanol with a small percentage of a modifier like trifluoroacetic acidDetection: UV at 280 nm |

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust and detailed methodology for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, ensuring high yield and purity of the final product. The characterization protocols provide a comprehensive framework for verifying the identity, structure, and purity of this important isotopically labeled standard, which is essential for advancing research in the fields of neuropharmacology and drug metabolism.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. 3-O-Methyldopa-d3 | C10H13NO4 | CID 10878512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of (R)-3-O-Methyldopa-d3 in Neuropharmacological Research: A Technical Guide

(R)-3-O-Methyldopa-d3 (d3-3-OMD) , a deuterated analog of 3-O-Methyldopa (3-OMD), serves as a critical tool for researchers, particularly in the fields of neuropharmacology and drug development. 3-OMD is a major and long-lived metabolite of Levodopa (L-DOPA), the primary treatment for Parkinson's disease. The accumulation of 3-OMD in patients undergoing L-DOPA therapy is believed to contribute to treatment-related complications, such as motor fluctuations and dyskinesia. The stable isotope-labeled this compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to the endogenous 3-OMD, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate and precise quantification of 3-OMD in complex biological matrices like plasma and cerebrospinal fluid.

This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its use in pharmacokinetic studies, its relevance in understanding the pathophysiology of L-DOPA-induced side effects, and detailed experimental protocols.

Data Presentation: Quantitative Insights into 3-O-Methyldopa Analysis

The accurate quantification of 3-OMD is paramount in clinical and preclinical studies investigating the pharmacokinetics of L-DOPA and its metabolites. The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods has become the gold standard for this purpose. Below are tables summarizing key quantitative data from various studies.

Table 1: LC-MS/MS Parameters for the Quantification of 3-O-Methyldopa using this compound as an Internal Standard

| Parameter | 3-O-Methyldopa (Analyte) | This compound (Internal Standard) | Reference |

| Precursor Ion (m/z) | 212.1 | 215.1 | [1] |

| Product Ion (m/z) | 166.1 | 155.9 | [1] |

| Linear Range (ng/mL) | 50 - 4000 | - | [2] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | - | [2] |

Table 2: Pharmacokinetic Parameters of 3-O-Methyldopa in Patients with Parkinson's Disease

| Parameter | Value | Patient Population | Reference |

| Half-life (t½) | ~15 hours | Parkinson's Disease Patients | [3] |

| Cmax (ng/mL) | Variable, significantly higher in patients with motor complications | Parkinson's Disease Patients | [4] |

| AUC (ng·h/mL) | Variable, significantly higher in patients with motor complications | Parkinson's Disease Patients | [4] |

| Plasma Concentration | Approximately 6-fold higher than Levodopa at steady state | Advanced Parkinson's Disease Patients with LCIG infusion | [5] |

Experimental Protocols

The following section provides a detailed methodology for a key experiment utilizing this compound: the quantification of 3-O-Methyldopa in human plasma using LC-MS/MS.

Protocol: Quantification of 3-O-Methyldopa in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

3-O-Methyldopa analytical standard

-

This compound (Internal Standard)

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Perchloric acid

-

Water (ultrapure)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 3-O-Methyldopa in a suitable solvent (e.g., methanol/water mixture).

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile or a solution of perchloric acid to precipitate the plasma proteins.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System:

-

Column: A suitable reversed-phase C18 column (e.g., Atlantis T3, 5 µm, 150 x 4.6 mm).[2]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-O-Methyldopa: m/z 212.1 → 166.1

-

This compound: m/z 215.1 → 155.9

-

-

Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of 3-O-Methyldopa in the unknown plasma samples.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the research applications of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Dopamine D1 Receptor-Mediated ERK1/2 Activation in the Parkinsonian Striatum and Their Modulation by Metabotropic Glutamate Receptor Type 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heiman.mit.edu [heiman.mit.edu]

The Double-Edged Sword: A Technical Guide to the Biological Role of 3-O-Methyldopa as an L-DOPA Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA) remains the gold standard for the symptomatic treatment of Parkinson's disease, replenishing depleted dopamine levels in the brain. However, its long-term efficacy is often complicated by the emergence of motor fluctuations and dyskinesias. A key player in this complex pharmacological landscape is 3-O-Methyldopa (3-OMD), a major metabolite of L-DOPA. Formed by the action of catechol-O-methyltransferase (COMT), 3-OMD was once considered an inert byproduct. Emerging evidence, however, has unveiled its significant and often detrimental biological roles, impacting L-DOPA's efficacy and potentially contributing to treatment-related complications. This technical guide provides an in-depth exploration of the biological significance of 3-OMD, focusing on its pharmacokinetics, its intricate relationship with L-DOPA transport and metabolism, and its putative role in the adverse effects of long-term L-DOPA therapy.

Biochemical Genesis of 3-O-Methyldopa

L-DOPA is primarily metabolized through two key enzymatic pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to dopamine, and methylation by COMT to 3-OMD. The administration of AADC inhibitors, such as carbidopa or benserazide, is a standard strategy to prevent peripheral L-DOPA degradation, thereby increasing its bioavailability to the brain. However, this therapeutic intervention inadvertently shunts L-DOPA towards the COMT pathway, leading to a significant elevation in 3-OMD levels.

Pharmacokinetic Profile of 3-O-Methyldopa

A critical aspect of 3-OMD's biological impact is its pharmacokinetic profile, which starkly contrasts with that of its parent compound, L-DOPA. 3-OMD exhibits a significantly longer plasma half-life of approximately 15 hours, compared to about 1 hour for L-DOPA. This prolonged half-life leads to the accumulation of 3-OMD in the plasma of patients on chronic L-DOPA therapy, with levels often exceeding those of L-DOPA itself.

Table 1: Comparative Pharmacokinetic Parameters of L-DOPA and 3-O-Methyldopa

| Parameter | L-DOPA | 3-O-Methyldopa (3-OMD) | Reference(s) |

| Plasma Half-life (t½) | ~1 hour | ~15 hours | |

| Accumulation with Chronic Therapy | Low | High | |

| Plasma Concentration in PD Patients (on L-DOPA) | Variable, fluctuates with dosing | Stable and elevated | |

| Cmax in PD Patients with Motor Complications | Higher | Significantly Higher | |

| AUC in PD Patients with Motor Complications | Higher | Significantly Higher |

The Blood-Brain Barrier: A Site of Competition

The therapeutic efficacy of L-DOPA is contingent on its ability to cross the blood-brain barrier (BBB) to be converted to dopamine in the striatum. L-DOPA and other large neutral amino acids (LNAAs) are transported across the BBB by the large neutral amino acid transporter 1 (LAT1). 3-OMD, being structurally similar to L-DOPA, also utilizes this same transporter. The high and sustained plasma concentrations of 3-OMD create a competitive environment at the BBB, hindering the transport of L-DOPA into the brain. This competition is a key mechanism by which 3-OMD can reduce the therapeutic effectiveness of L-DOPA.

Putative Neurotoxic Roles of 3-O-Methyldopa

Beyond its impact on L-DOPA transport, a growing body of evidence suggests that 3-OMD may exert direct neurotoxic effects, potentially contributing to the long-term complications of L-DOPA therapy.

Table 2: Summary of Preclinical Evidence for 3-O-Methyldopa Neurotoxicity

| Experimental Finding | Model System | Putative Mechanism | Reference(s) |

| Impaired locomotor activity | Rats | Decreased dopamine turnover | |

| Reduced dopamine turnover | Rat striatum | Inhibition of dopamine transporter and uptake | |

| Cytotoxicity | PC12 neuronal cells | Oxidative stress, decreased mitochondrial membrane potential | |

| Potentiation of L-DOPA toxicity | PC12 neuronal cells | Increased oxidative stress | |

| Inhibition of astrocyte-mediated neuroprotection of L-DOPA | Primary rat mesencephalic neurons and striatal astrocytes | Competition for uptake and interference with protective signaling |

These preclinical findings suggest that the accumulation of 3-OMD could create a hostile environment for dopaminergic neurons, potentially exacerbating the neurodegenerative process in Parkinson's disease.

Experimental Protocols

Measurement of 3-O-Methyldopa in Plasma by HPLC with Electrochemical Detection

A common and reliable method for quantifying 3-OMD levels in biological samples is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

1. Sample Preparation:

-

Collect blood samples in EDTA-containing tubes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

-

To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., isoproterenol).

-

Precipitate proteins by adding 400 µL of ice-cold 0.4 M perchloric acid.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC-ECD Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 3.0) with an organic modifier (e.g., 5-10% methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode.

-

Potential: +0.75 V.

3. Quantification:

-

Generate a standard curve using known concentrations of 3-OMD.

-

Calculate the concentration of 3-OMD in the plasma samples by comparing the peak area ratio of 3-OMD to the internal standard against the standard curve.

In Vitro Neurotoxicity Assay of 3-O-Methyldopa

This protocol outlines a general procedure to assess the cytotoxic effects of 3-OMD on a neuronal cell line (e.g., PC12 or SH-SY5Y).

1. Cell Culture:

-

Culture neuronal cells in appropriate medium (e.g., DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Treatment:

-

Prepare stock solutions of 3-OMD in sterile, deionized water or cell culture medium.

-

Treat the cells with increasing concentrations of 3-OMD (e.g., 10, 50, 100, 200, 500 µM) for 24, 48, or 72 hours. Include a vehicle control group.

3. Cell Viability Assessment (MTT Assay):

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Directions

The role of 3-O-Methyldopa in the context of L-DOPA therapy for Parkinson's disease is far from benign. Its accumulation due to a long half-life and its competition with L-DOPA for transport across the blood-brain barrier can significantly diminish the therapeutic efficacy of the primary treatment. Furthermore, preclinical evidence points towards a potential direct neurotoxic role for 3-OMD, which warrants further investigation.

For drug development professionals, these findings underscore the importance of strategies to manage 3-OMD levels. The development and use of COMT inhibitors, such as entacapone and tolcapone, which reduce the formation of 3-OMD, represent a clinically validated approach to enhance L-DOPA efficacy. Future research should focus on further elucidating the precise molecular mechanisms of 3-OMD-induced neurotoxicity and exploring novel therapeutic strategies to mitigate its detrimental effects. A deeper understanding of the intricate interplay between L-DOPA, 3-OMD, and the dopaminergic system will be crucial for optimizing the long-term management of Parkinson's disease.

The Metabolism of L-DOPA to 3-O-Methyldopa: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA), the metabolic precursor of dopamine, remains the cornerstone of treatment for Parkinson's disease. Its efficacy is significantly influenced by its metabolic fate in the periphery and the central nervous system. A primary metabolic pathway is the O-methylation of L-DOPA to 3-O-Methyldopa (3-OMD), a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2] This conversion has profound implications for the bioavailability of L-DOPA and the overall therapeutic response. This technical guide provides an in-depth exploration of the core aspects of L-DOPA's metabolism to 3-OMD, focusing on the enzymatic machinery, its regulation, and the analytical methodologies used to study this critical pathway.

The Core Metabolic Pathway: L-DOPA to 3-O-Methyldopa

The conversion of L-DOPA to 3-OMD is a methylation reaction where a methyl group is transferred from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-DOPA's catechol ring.[1] The enzyme responsible for this transformation is Catechol-O-methyltransferase (COMT). This process is particularly significant in the periphery, where it competes with the desired conversion of L-DOPA to dopamine by DOPA decarboxylase (DDC).[3] When DDC is inhibited by co-administered drugs like carbidopa or benserazide to increase central L-DOPA availability, the COMT pathway becomes a major route for L-DOPA metabolism.[3][4]

The accumulation of 3-OMD is a notable consequence of long-term L-DOPA therapy. Due to its longer half-life compared to L-DOPA, 3-OMD can accumulate in plasma and potentially compete with L-DOPA for transport across the blood-brain barrier.[3]

The Enzyme: Catechol-O-methyltransferase (COMT)

COMT exists in two isoforms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which are produced from the same gene through the use of two distinct promoters.[5][6] S-COMT is the predominant form in peripheral tissues like the liver and kidneys, while MB-COMT is the primary isoform in the brain.[6] Both isoforms catalyze the O-methylation of L-DOPA.

The activity of COMT is subject to genetic variation. A common single nucleotide polymorphism (SNP) in the COMT gene, known as Val158Met (rs4680), results in a valine to methionine substitution at codon 158 of MB-COMT.[7][8] The 'Met' allele is associated with a thermolabile enzyme that has approximately 40% lower activity compared to the 'Val' allele.[7] This genetic variance can influence individual responses to L-DOPA therapy and the efficacy of COMT inhibitors.

Quantitative Data on L-DOPA and 3-O-Methyldopa Metabolism

The pharmacokinetics of L-DOPA and 3-OMD are crucial for optimizing Parkinson's disease therapy. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of L-DOPA and 3-O-Methyldopa in Rabbits

| Parameter | L-DOPA (2/0.5 mg/kg IV) | 3-OMD (from L-DOPA IV) | L-DOPA (10/2.5 mg/kg IM) | 3-OMD (from L-DOPA IM) |

| Cmax (µg/mL) | - | - | 4.8 ± 1.2 | 0.4 ± 0.1 |

| Tmax (min) | - | - | 20 ± 0 | 180 ± 0 |

| AUC (µg·h/mL) | 1.9 ± 0.3 | 0.9 ± 0.2 | 5.9 ± 1.1 | 2.1 ± 0.4 |

| t1/2 (h) | 0.6 ± 0.1 | 2.9 ± 0.5 | 0.8 ± 0.1 | 3.5 ± 0.6 |

| Data are presented as mean ± S.D. (n=6). L-DOPA was co-administered with carbidopa. Adapted from[9]. |

Table 2: Effect of COMT Inhibitors on L-DOPA and 3-O-Methyldopa Pharmacokinetics in Parkinson's Disease Patients

| Treatment | L-DOPA Cmax (ng/mL) | L-DOPA AUC (ng·h/mL) | L-DOPA t1/2 (h) | 3-OMD Cmax (ng/mL) | 3-OMD AUC (ng·h/mL) |

| L-DOPA/Carbidopa | 1230 ± 450 | 2890 ± 980 | 1.9 ± 0.4 | 1340 ± 360 | 24600 ± 7200 |

| L-DOPA/Carbidopa + Entacapone | 1420 ± 480 | 4530 ± 1540 | 2.7 ± 0.6 | 540 ± 180 | 9800 ± 3400 |

| L-DOPA/Carbidopa + Opicapone (50mg) | 1350 ± 410 | 4624 ± 1480 | 2.9 ± 0.7 | 459 ± 184 | 9552 ± 7236 |

| Data are presented as mean ± S.D. Adapted from[4][10]. |

Signaling Pathways and Regulation of COMT

The expression and activity of COMT are not static and can be influenced by various signaling pathways, most notably hormonal regulation.

Estrogen Signaling Pathway

Estrogen has been shown to down-regulate COMT transcription.[2][11] This effect is mediated through estrogen receptors (ERα and ERβ), which, upon binding to estrogen, can translocate to the nucleus and bind to estrogen response elements (EREs) in the promoter region of the COMT gene, thereby inhibiting its transcription.[12] This hormonal regulation may contribute to sex-based differences observed in dopamine-related cognitive functions and the prevalence of certain neurological and psychiatric disorders.

Experimental Protocols

COMT Enzyme Activity Assay

This protocol is adapted from a spectrophotometric method to determine COMT activity.

Principle: The assay measures the O-methylation of a substrate, 3,4-dihydroxyacetophenone (DHAP), by COMT using S-adenosyl-L-methionine (SAM) as the methyl donor. The formation of the O-methylated products is monitored by the increase in absorbance at 344 nm.

Reagents:

-

Reagent A (Substrate): 0.5 mM 3,4-Dihydroxyacetophenone in deionized water. Prepare fresh.

-

Reagent B (Methyl Donor): 5 mM S-Adenosyl-L-Methionine (SAM) in deionized water. Prepare fresh and keep on ice.

-

Reagent C (Cofactor): 6 mM Magnesium Chloride (MgCl₂) in deionized water.

-

Reagent D (Reducing Agent): Dithiothreitol (DTT) solution.

-

Reagent E (Enzyme Diluent Buffer): 0.2 M N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid, pH 7.6 at 37°C.

-

COMT Enzyme Solution: Prepare a stock solution of COMT in cold Reagent E and make further dilutions as needed.

-

Reagent G (Stop Solution): 0.4 M Sodium Borate, pH 10.0 at 37°C.

Procedure:

-

In a suitable container, pipette the following reagents in order:

-

100 µL Reagent A (DHAP)

-

100 µL Reagent B (SAM)

-

100 µL Reagent C (MgCl₂)

-

100 µL Reagent D (DTT)

-

-

For the blank, substitute Reagent B with 100 µL of deionized water.

-

Mix by swirling and equilibrate to 37°C.

-

Initiate the reaction by adding 100 µL of the COMT Enzyme Solution to both the test and blank samples.

-

Mix by swirling and incubate at 37°C for exactly 60 minutes.

-

Stop the reaction by adding 500 µL of Reagent G (Stop Solution).

-

Mix immediately and record the absorbance at 344 nm for both the test and blank samples.

Calculation: Units/ml = (A₃₄₄nm Test - A₃₄₄nm Blank) * (126.2) * (dilution factor) / (0.1) Where 126.2 is a conversion factor for a 1 ml reaction volume and 0.1 is the enzyme volume in ml.

Quantification of L-DOPA and 3-O-Methyldopa by HPLC with Electrochemical Detection

This protocol provides a general workflow for the simultaneous analysis of L-DOPA and 3-OMD in plasma.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) separates L-DOPA and 3-OMD based on their polarity. Electrochemical detection (ECD) provides sensitive and selective quantification of these electroactive compounds.

Sample Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

To 100 µL of plasma, add a protein precipitating agent (e.g., perchloric acid) to remove proteins.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for injection into the HPLC system.

HPLC-ECD Conditions:

-

Column: C18 reversed-phase column (e.g., NUCLEOSIL C18).

-

Mobile Phase: An aqueous buffer (e.g., 0.1 M NaH₂PO₄) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., sodium octyl sulfonate). The pH is typically acidic (e.g., pH 3.35).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential is set to a level that oxidizes L-DOPA and 3-OMD (e.g., +0.75 V vs. Ag/AgCl).

Data Analysis:

-

Generate a standard curve using known concentrations of L-DOPA and 3-OMD.

-

Quantify the concentrations in the plasma samples by comparing their peak areas to the standard curve.

Conclusion

The metabolism of L-DOPA to 3-O-Methyldopa by COMT is a critical determinant of the therapeutic efficacy of L-DOPA in Parkinson's disease. Understanding the quantitative aspects of this pathway, the factors that regulate COMT activity, and the methodologies to accurately measure these compounds is essential for researchers and drug development professionals. The interplay of genetics, hormonal regulation, and co-administered medications creates a complex landscape that necessitates a detailed and multi-faceted approach to optimize treatment strategies and develop novel therapeutic interventions. This guide provides a foundational overview of these core principles to aid in the ongoing efforts to improve the management of Parkinson's disease.

References

- 1. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opicapone Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. COMT gene: MedlinePlus Genetics [medlineplus.gov]

- 7. genomind.com [genomind.com]

- 8. Functional Analysis of Genetic Variation in Catechol-O-Methyltransferase (COMT): Effects on mRNA, Protein, and Enzyme Activity in Postmortem Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. neurology.org [neurology.org]

- 11. The catechol-O-methyltransferase gene (COMT) and cognitive function from childhood through adolescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

The Role of 3-O-Methyldopa in Parkinson's Disease Pathophysiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. However, long-term L-DOPA treatment is often complicated by the emergence of motor fluctuations and dyskinesias. A key metabolite of L-DOPA, 3-O-methyldopa (3-OMD), has been implicated in the pathophysiology of these complications and the overall progression of the disease. This technical guide provides an in-depth analysis of the role of 3-OMD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Biochemical Formation and Pharmacokinetics of 3-O-Methyldopa

3-O-methyldopa is a direct metabolite of L-DOPA, formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[1] This process is particularly significant in patients treated with L-DOPA in combination with a DOPA decarboxylase inhibitor (DDI), such as carbidopa or benserazide. By blocking the primary metabolic pathway of L-DOPA to dopamine in the periphery, DDIs inadvertently shunt L-DOPA towards methylation by COMT, leading to elevated plasma levels of 3-OMD.[2]

A critical feature of 3-OMD is its long plasma half-life of approximately 15 hours, compared to about one hour for L-DOPA.[1] This extended half-life leads to the accumulation of 3-OMD in the plasma and cerebrospinal fluid of PD patients undergoing chronic L-DOPA therapy.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of L-DOPA and 3-OMD in patients with Parkinson's disease, highlighting the impact of motor complications and the use of COMT inhibitors.

Table 1: Levodopa and 3-OMD Plasma Concentrations in Parkinson's Disease Patients.

| Patient Group | Levodopa Cmax (ng/mL) | 3-OMD Cmax (ng/mL) | Levodopa AUC (ng·h/mL) | 3-OMD AUC (ng·h/mL) | Source(s) |

| Without Motor Complications | - | - | - | - | [1] |

| L-DOPA Monotherapy | 1713 ± 274 | - | - | - | |

| With Motor Complications | - | Significantly Higher | Significantly Higher | Significantly Higher | [1] |

| L-DOPA Monotherapy | 2008 ± 345 | - | - | - | |

| L-DOPA + Ropinirole | - | - | - | - | [1] |

| Without Motor Complications | - | - | - | - | [1] |

| With Motor Complications | - | Significantly Higher | Significantly Higher | Significantly Higher | [1] |

| Continuous L-DOPA Infusion (Duodopa) | - | - | - | - | |

| Mean Cavg (µg/mL) | 2.9 ± 0.84 | 17.1 ± 4.99 | - | - | [3] |

Cmax: Maximum plasma concentration; AUC: Area under the curve; Cavg: Average plasma concentration. Data are presented as mean ± SD where available.

Table 2: Effect of COMT Inhibitors on Levodopa and 3-OMD Pharmacokinetics.

| Treatment | Levodopa Half-life | Levodopa AUC | 3-OMD Plasma Levels | Source(s) |

| Entacapone | Increased | Increased | Significantly Decreased | [4] |

| Tolcapone | Increased | Increased | Significantly Decreased | [4] |

Pathophysiological Roles of 3-O-Methyldopa

The accumulation of 3-OMD is not benign and has been linked to several detrimental effects in the context of Parkinson's disease.

Competition with Levodopa for Transport

3-OMD, being a large neutral amino acid, competes with L-DOPA for transport across the blood-brain barrier (BBB).[5] This competition can reduce the amount of L-DOPA entering the brain, thereby diminishing its therapeutic efficacy.[5] While some studies suggest this effect may be modest, it is a contributing factor to the "wearing-off" phenomenon experienced by many patients.

Contribution to Motor Fluctuations and Dyskinesia

Elevated plasma levels of 3-OMD have been observed in patients with motor fluctuations, particularly the "on-off" phenomenon.[6][7] Although a direct causal link has not been definitively established, the interference with L-DOPA transport and potential neurotoxic effects are thought to contribute to these motor complications.[6]

Neurotoxic Effects

Emerging evidence suggests that 3-OMD may exert direct neurotoxic effects. In vitro studies using PC12 cells, a common model for neuronal cells, have shown that 3-OMD can induce cytotoxicity through oxidative stress and by decreasing the mitochondrial membrane potential.[3][8] Furthermore, 3-OMD has been shown to potentiate L-DOPA's own toxicity.[3] In animal models, intracerebroventricular administration of 3-OMD has been shown to impair locomotor activity and decrease dopamine turnover.[3][9]

Association with Hyperhomocysteinemia

The methylation of L-DOPA to 3-OMD by COMT is a process that utilizes S-adenosylmethionine (SAM) as a methyl donor, converting it to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[10] Elevated levels of homocysteine (hyperhomocysteinemia) are a known risk factor for cardiovascular disease and have been linked to neuronal damage.[11] Studies have shown a positive correlation between plasma 3-OMD and homocysteine levels in PD patients.[11]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and logical relationships involving 3-OMD.

Levodopa Metabolism and 3-OMD Formation

Caption: Metabolic fate of Levodopa and the role of 3-OMD.

Experimental Workflow for 3-OMD Neurotoxicity Assessment

Caption: Workflow for assessing 3-OMD neurotoxicity in PC12 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the study of 3-O-methyldopa.

Quantification of Levodopa and 3-OMD in Human Plasma by HPLC-ECD

This protocol is adapted from methods described for the simultaneous analysis of L-DOPA and 3-OMD.[5]

Objective: To accurately measure the concentrations of L-DOPA and 3-OMD in plasma samples from Parkinson's disease patients.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).

-

Reversed-phase C18 column.

-

Perchloric acid.

-

Mobile phase: A suitable buffer solution (e.g., phosphate buffer) with an ion-pairing agent and an organic modifier (e.g., methanol).

-

L-DOPA and 3-OMD standards.

-

Plasma samples collected in EDTA tubes and stabilized with antioxidants.

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an equal volume of cold perchloric acid to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Set the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

The mobile phase composition and flow rate should be optimized for the specific column and system to achieve good separation of L-DOPA and 3-OMD.

-

-

Electrochemical Detection:

-

Set the electrochemical detector to the optimal potential for the oxidation of both L-DOPA and 3-OMD. A dual-electrode system in a redox mode can enhance selectivity.[5]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of L-DOPA and 3-OMD of known concentrations in a plasma-like matrix.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared patient samples.

-

Quantify the concentrations of L-DOPA and 3-OMD in the patient samples by comparing their peak areas to the calibration curve.

-

Intracerebroventricular (ICV) Injection of 3-O-Methyldopa in Rats

This is a generalized protocol for stereotaxic injection into the lateral ventricles of rats, which can be adapted for 3-OMD administration.

Objective: To deliver a precise dose of 3-OMD directly into the cerebrospinal fluid of a rat brain to study its central effects.

Materials:

-

Stereotaxic apparatus.

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

-

Surgical instruments (scalpel, drill, etc.).

-

Hamilton syringe with a fine-gauge needle.

-

3-OMD solution of a known concentration in sterile saline.

Procedure:

-

Anesthesia and Stereotaxic Mounting:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Ensure the head is level in all three planes.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma, the junction of the sagittal and coronal sutures.

-

-

Targeting the Lateral Ventricle:

-

Determine the stereotaxic coordinates for the lateral ventricle from a rat brain atlas (a typical coordinate relative to bregma might be AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm).

-

Drill a small burr hole in the skull at the determined coordinates.

-

-

Injection:

-

Slowly lower the injection needle through the burr hole to the target depth.

-

Infuse the 3-OMD solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid tissue damage.

-

After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Provide post-operative analgesia and monitor the animal for recovery.

-

Assessment of 3-O-Methyldopa Neurotoxicity in PC12 Cells

This protocol outlines a general procedure for evaluating the neurotoxic effects of 3-OMD on the PC12 cell line.

Objective: To determine if 3-OMD induces cell death, oxidative stress, and mitochondrial dysfunction in a neuronal cell model.

Materials:

-

PC12 cell line.

-

Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum).

-

3-OMD stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability.

-

Fluorescent probes for reactive oxygen species (ROS) detection (e.g., DCFDA).

-

Fluorescent probes for mitochondrial membrane potential (e.g., JC-1 or TMRM).

-

Plate reader and fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Culture PC12 cells in appropriate flasks or plates.

-

Seed the cells into multi-well plates at a suitable density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of 3-OMD for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control group.

-

-

Cell Viability Assay (MTT):

-

After the treatment period, add MTT solution to each well and incubate.

-

Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.

-

-

Oxidative Stress Assay (ROS Detection):

-

After treatment, load the cells with a ROS-sensitive fluorescent probe.

-

Measure the fluorescence intensity using a fluorescence plate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

-

-

Mitochondrial Membrane Potential Assay:

-

After treatment, stain the cells with a mitochondrial membrane potential-sensitive dye.

-

Analyze the fluorescence using a fluorescence plate reader or microscope. A decrease in the ratio of red to green fluorescence (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of mitochondrial membrane potential.

-

Conclusion and Future Directions

3-O-methyldopa is a significant and often detrimental metabolite of levodopa in the treatment of Parkinson's disease. Its accumulation contributes to a reduction in L-DOPA efficacy through competition for transport across the blood-brain barrier and may be involved in the development of motor complications. Furthermore, preclinical evidence points towards a direct neurotoxic role for 3-OMD, mediated at least in part by oxidative stress and mitochondrial dysfunction.

The development of therapeutic strategies to mitigate the negative effects of 3-OMD is a critical area of research. The use of COMT inhibitors has proven effective in reducing 3-OMD levels and improving the clinical response to L-DOPA. Future research should focus on further elucidating the precise molecular mechanisms of 3-OMD-induced neurotoxicity and exploring novel therapeutic approaches to either inhibit its formation or block its detrimental downstream effects. A deeper understanding of the complex interplay between L-DOPA, 3-OMD, and the progression of Parkinson's disease will be paramount in developing more effective and sustainable treatment strategies for this debilitating disorder.

References

- 1. Simultaneous determination of L-dopa and 3-O-methyldopa in human platelets and plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-OMD and homocysteine plasma levels in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Effects of levodopa and COMT inhibitors on plasma homocysteine in Parkinson's disease patients | Semantic Scholar [semanticscholar.org]

- 11. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of (R)-3-O-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-O-Methyldopa (3-OMD), a major metabolite of Levodopa (L-DOPA), is a compound of significant interest in clinical and pharmaceutical research, particularly in the context of Parkinson's disease and other neurological disorders. Accurate quantification of 3-OMD in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required in regulated bioanalysis. (R)-3-O-Methyldopa-d3, a deuterated analog of 3-OMD, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of 3-OMD in human plasma using this compound as an internal standard.

Levodopa Metabolic Pathway

The following diagram illustrates the metabolic conversion of Levodopa to Dopamine and 3-O-Methyldopa. This pathway is central to understanding the therapeutic action of Levodopa and the significance of monitoring its metabolite, 3-OMD.[3][4][5][6][7][8]

References

- 1. L-DOPA - Wikipedia [en.wikipedia.org]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. File:Levodopa pathway.svg - Wikipedia [en.wikipedia.org]

Application Note: Quantification of Levodopa Metabolites Using (R)-3-O-Methyldopa-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Levodopa and its major metabolite, 3-O-Methyldopa (3-OMD), in biological matrices. The protocol utilizes (R)-3-O-Methyldopa-d3, a stable isotope-labeled internal standard, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision. This methodology is particularly relevant for pharmacokinetic studies, therapeutic drug monitoring, and as a diagnostic tool for conditions such as Aromatic L-amino acid decarboxylase (AADC) deficiency.

Introduction

Levodopa (L-DOPA) is the primary treatment for Parkinson's disease, acting as a precursor to the neurotransmitter dopamine. Its metabolism is complex, primarily involving two key enzymes: Aromatic L-amino acid decarboxylase (AADC), which converts L-DOPA to dopamine, and Catechol-O-methyltransferase (COMT), which methylates L-DOPA to form 3-O-Methyldopa.[1][2][3][4] Monitoring the levels of L-DOPA and 3-OMD is crucial for optimizing therapeutic regimens and for diagnosing certain metabolic disorders. 3-O-Methyldopa is a significant biomarker for AADC deficiency, a rare genetic disorder, where its accumulation is a key diagnostic indicator.[5]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar chemical and physical properties to the analyte of interest, ensuring reliable quantification. This compound is the deuterated analog of 3-O-Methyldopa and serves as an ideal internal standard for the analysis of 3-OMD and, by extension, for methods monitoring L-DOPA metabolism.

Levodopa Metabolic Pathway

The metabolic fate of Levodopa is primarily governed by the enzymes AADC and COMT. The following diagram illustrates this pathway.

Caption: Metabolic pathway of Levodopa.

Experimental Protocol: Quantification of 3-O-Methyldopa in Plasma

This protocol is adapted from validated methods for the analysis of 3-O-Methyldopa in human plasma and dried blood spots.[5][6][7]

Materials and Reagents

-

3-O-Methyldopa (Analyte)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Perchloric acid

-

Human plasma (or other biological matrix)

-

Ultrapure water

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Analytical balance

-

Microcentrifuge

-

Pipettes

-

Vortex mixer

-

96-well plates

Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-O-Methyldopa in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (e.g., 7.5 ng/mL): Dilute the internal standard stock solution in cold methanol.[7]

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-DOPA - Wikipedia [en.wikipedia.org]

- 5. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

quantification of 3-O-Methyldopa in plasma using a deuterated standard

Application Notes: Quantification of 3-O-Methyldopa in Plasma

Introduction

3-O-Methyldopa (3-OMD) is a major metabolite of Levodopa (L-DOPA), a primary medication for Parkinson's disease. Monitoring plasma concentrations of 3-OMD is crucial for therapeutic drug monitoring and pharmacokinetic studies, as its accumulation has been associated with treatment-related motor complications. This document outlines a robust and sensitive method for the quantification of 3-OMD in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard.

Principle of the Method

The method employs a stable isotope-labeled internal standard, 3-O-Methyldopa-d3 (3-OMD-d3), which is added to plasma samples at a known concentration. The analyte and the internal standard are extracted from the plasma matrix via protein precipitation. The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). The ratio of the peak area of 3-OMD to that of the internal standard is used to calculate the concentration of 3-OMD in the sample, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of 3-O-Methyldopa in plasma.

Detailed Protocols

Materials and Reagents

-

3-O-Methyldopa (3-OMD) reference standard

-

3-O-Methyldopa-d3 (3-OMD-d3) internal standard

-

Methanol (LC-MS grade)

-

Formic acid (reagent grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 3-OMD and 3-OMD-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the 3-OMD stock solution with a methanol/water (1:1, v/v) mixture to achieve concentrations for the calibration curve.

-

-

Internal Standard Working Solution:

-

Dilute the 3-OMD-d3 stock solution with methanol to a suitable working concentration (e.g., 7.5 ng/mL).[1]

-

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[2]

-

Add 150 µL of cold (-20°C) methanol containing the 3-OMD-d3 internal standard.[2]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A reverse-phase column such as a Pursuit PFP (100 x 2.0 mm, 3 µm) or an Atlantis T3 C18 (150 x 4.6 mm, 5 µm) can be used.[1][3]

-

Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B) is typically employed.[1]

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[1]

-

Injection Volume: 5 µL of the prepared supernatant is injected.[2]

Mass Spectrometry:

-

Ionization: Electrospray ionization in the positive ion mode (ESI+).[1]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

Instrument Parameters: Source temperature, capillary voltage, cone voltage, and collision energies should be optimized for the specific instrument used to achieve maximum sensitivity. For example, a source temperature of 150°C, a capillary voltage of 3 kV, and collision energies of 20 V for 3-OMD and 15 V for 3-OMD-d3 have been reported.[1]

Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of 3-OMD to 3-OMD-d3 against the nominal concentration of the calibration standards.

-

A weighted linear regression (e.g., 1/x²) is often used to fit the data.[3]

-

The concentration of 3-OMD in the plasma samples is then determined from the calibration curve using the measured peak area ratios.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 3-OMD in plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value | Reference |

| Linearity Range | 50 - 4000 ng/mL | [3] |

| Regression Coefficient (R²) | > 0.99 | [1] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [3] |

Table 2: Precision and Accuracy

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| LLOQ | 6.12 | Not Reported | 99.04 | [3] |

| Low QC | < 15 | < 15 | 85 - 115 | General Guideline |

| Mid QC | < 15 | < 15 | 85 - 115 | General Guideline |

| High QC | < 15 | < 15 | 85 - 115 | General Guideline |

Note: Specific values for precision and accuracy at different QC levels can vary between laboratories and should be established during method validation according to regulatory guidelines.

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) | Reference |

| 3-OMD | Low (100 ng/mL) | > 85 | [3] |

| 3-OMD | Medium (1500 ng/mL) | > 85 | [3] |

| 3-OMD | High (3000 ng/mL) | > 85 | [3] |

Signaling Pathway Diagram

While 3-O-Methyldopa is a metabolite and not directly involved in a signaling pathway in the traditional sense, its formation is a key part of the Levodopa metabolism pathway. The following diagram illustrates this metabolic conversion.

Caption: Metabolic conversion of Levodopa to 3-O-Methyldopa.

References

- 1. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Pharmacokinetic Studies of L-DOPA using (R)-3-O-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA) remains the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2] Understanding the pharmacokinetic profile of L-DOPA and its major metabolite, 3-O-Methyldopa (3-OMD), is crucial for optimizing therapeutic efficacy and managing motor complications associated with long-term therapy.[1][3] 3-OMD is formed from L-DOPA through the action of catechol-O-methyltransferase (COMT) and has a significantly longer half-life than its parent compound, leading to its accumulation in plasma and potential interference with L-DOPA's transport and therapeutic effects.[1][4][5]

The use of stable isotope-labeled internal standards is a well-established practice in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and precision. (R)-3-O-Methyldopa-d3, a deuterated form of 3-O-Methyldopa, serves as an ideal internal standard for the simultaneous quantification of L-DOPA and 3-OMD in biological matrices. This document provides detailed application notes and a synthesized experimental protocol for conducting pharmacokinetic studies of L-DOPA using this compound.

Metabolic Pathway of L-DOPA

L-DOPA is primarily metabolized through two main pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form dopamine, and O-methylation by COMT to form 3-O-Methyldopa.[4][6] When L-DOPA is co-administered with an AADC inhibitor like carbidopa or benserazide, the COMT pathway becomes more prominent.[1]

Experimental Protocols

The following protocol is a synthesized methodology based on established LC-MS/MS methods for the analysis of L-DOPA and its metabolites.[7][8][9]

Sample Preparation (Plasma)

This protocol utilizes a protein precipitation method for sample cleanup.

-

Reagents and Materials:

-

Human plasma (collected in EDTA tubes)

-

This compound (Internal Standard)

-

L-DOPA and 3-O-Methyldopa reference standards

-

Perchloric acid or Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Spike 100 µL of human plasma with the internal standard solution (this compound).

-

Add 200 µL of cold acetonitrile or perchloric acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Representative):

-

Mass Spectrometry Conditions (Representative):

Calibration and Quality Control

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of L-DOPA and 3-O-Methyldopa into blank plasma.

-

Process the calibration standards and QC samples alongside the study samples using the same extraction procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of L-DOPA.

Data Presentation

The following tables summarize representative pharmacokinetic parameters of L-DOPA and 3-O-Methyldopa from a study involving continuous jejunal infusion of a Levodopa-Carbidopa intestinal gel in advanced Parkinson's disease patients.[11][12]

Table 1: Pharmacokinetic Parameters of L-DOPA, 3-O-Methyldopa, and Carbidopa

| Parameter | L-DOPA (Mean ± SD) | 3-O-Methyldopa (Mean ± SD) | Carbidopa (Mean ± SD) |

| Cavg (μg/mL) | 2.9 ± 0.84 | 17.1 ± 4.99 | 0.22 ± 0.08 |

| Cmax (μg/mL) | 3.6 ± 1.05 | 18.2 ± 5.34 | 0.28 ± 0.11 |

| Cmin (μg/mL) | 2.1 ± 0.69 | 14.5 ± 4.41 | 0.11 ± 0.05 |

| AUC0–24 (μg·h/mL) | 53.8 ± 17.2 | - | - |

| t½ (h) | 1.5 ± 0.19 | - | - |

| Fluctuation (%) | 0.52 | 0.21 | 0.96 |

Data sourced from a study with 19 advanced Parkinson's disease patients on continuous Levodopa-Carbidopa intestinal gel infusion.[11][12]

Table 2: Inter- and Intrasubject Variability

| Analyte | Intersubject %CV | Intrasubject %CV |

| L-DOPA | 32% | 13% |

| 3-O-Methyldopa | 33% | 6% |

| Carbidopa | 40% | 19% |

%CV (Coefficient of Variation) during hours 2–16 of infusion.[11]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of L-DOPA and its primary metabolite, 3-O-Methyldopa, in pharmacokinetic studies. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the field of neuropharmacology and drug development, facilitating a deeper understanding of L-DOPA's disposition and aiding in the optimization of Parkinson's disease therapy.

References

- 1. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. L-DOPA - Wikipedia [en.wikipedia.org]

- 7. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]